Organic Light-Emitting Diodes (OLEDs): The conjugated system and fluorine atoms in 6-(2,4-Difluorophenyl)pyrimidin-4-amine could contribute to desirable electronic properties for OLED applications. Similar iridium(III) complexes containing 1-(2,4-difluorophenyl)-1H-pyrazole have shown promising results in OLED devices [].
Crystallography
Molecular Structure Analysis: Several papers report the crystal structures of compounds containing the 6-(2,4-difluorophenyl)pyrimidin-4-amine core, highlighting key structural features and intermolecular interactions [, , , , , , , ]. These analyses reveal information about bond lengths, bond angles, torsion angles, and crystal packing arrangements, which are crucial for understanding the physical and chemical properties of these compounds.
Compound Description: This compound was synthesized and characterized using various spectroscopic techniques including 1H NMR, 13C NMR, FT-IR, and mass spectrometry []. Its solid-state structure was determined using single-crystal X-ray diffraction, and its molecular structure was optimized using density functional theory (DFT) calculations [].
Relevance: This compound shares the 2,4-difluorophenyl moiety with the target compound, 6-(2,4-Difluorophenyl)pyrimidin-4-amine. Additionally, both compounds belong to the pyrimidine class of heterocyclic compounds, highlighting their structural similarity [].
Compound Description: This compound serves as a crucial intermediate in the synthesis of various antitumor drugs, particularly small molecule inhibitors []. Its structure was confirmed by MS and 1H NMR, and its synthesis method was optimized during the study [].
Relevance: While not directly containing a 2,4-difluorophenyl group, this compound shares the core pyrimidin-4-amine structure with 6-(2,4-Difluorophenyl)pyrimidin-4-amine. This structural similarity makes it relevant in the context of synthetic pathways and potential applications [].
Compound Description: This compound emerged as a lead compound during the search for novel pesticides and exhibits fungicidal activity [].
Relevance: This compound, while structurally distinct from 6-(2,4-Difluorophenyl)pyrimidin-4-amine, represents a starting point in the research that led to the development of pyrimidin-4-amine-based fungicides []. This connection highlights a potential avenue for exploring the fungicidal properties of 6-(2,4-Difluorophenyl)pyrimidin-4-amine.
Compound Description: This pyrimidin-4-amine derivative was developed as a fungicide with improved activity compared to commercial fungicides such as diflumetorim [].
Relevance: This compound, a derivative of the aforementioned lead compound, exemplifies the successful development of fungicidal pyrimidin-4-amines []. This finding further reinforces the potential of exploring the fungicidal activity of 6-(2,4-Difluorophenyl)pyrimidin-4-amine.
Compound Description: HNPC-A9229 demonstrates excellent fungicidal activity against Puccinia sorghi and Erysiphe graminis, surpassing or matching the efficacy of commercial fungicides like diflumetorim, tebuconazole, flusilazole, and isopyrazam [].
Relevance: As a highly potent fungicidal pyrimidin-4-amine, HNPC-A9229 further emphasizes the promising fungicidal properties within this class of compounds []. This information strengthens the rationale for investigating the fungicidal potential of 6-(2,4-Difluorophenyl)pyrimidin-4-amine.
Preladenant and SCH 412348
Compound Description: These compounds are potent and highly selective adenosine A2A receptor antagonists []. They show potential for treating Parkinson's disease and depression [].
Relevance: Although structurally different from 6-(2,4-Difluorophenyl)pyrimidin-4-amine, these compounds demonstrate the therapeutic potential of targeting specific biological pathways, encouraging the exploration of 6-(2,4-Difluorophenyl)pyrimidin-4-amine's potential interactions with biological targets [].
Compound Description: This series of compounds includes various 2/6-aryl/heteroaryl substituted derivatives. They were synthesized and characterized using techniques such as 1H NMR, 13C NMR, and MS analysis [].
Relevance: This group of analogues, sharing the core pyrimidin-4-amine structure with 6-(2,4-Difluorophenyl)pyrimidin-4-amine, offers insights into the structure-activity relationships within this class of compounds []. Studying the properties of these analogues may provide valuable information for understanding the potential applications of 6-(2,4-Difluorophenyl)pyrimidin-4-amine.
Compound Description: VN-CHO is a novel derivative of the antifungal drug Voriconazole (VN) []. It was synthesized via photoredox-catalyzed hydroxymethylation and subsequent oxidation, with its structure confirmed through various NMR techniques []. The formyl group introduced in its structure provides a promising site for further functionalization [].
Relevance: This compound directly incorporates the 2,4-difluorophenyl moiety present in 6-(2,4-Difluorophenyl)pyrimidin-4-amine. Additionally, both compounds belong to the pyrimidine family and exhibit antifungal properties []. The successful functionalization of VN-CHO offers valuable insights for potentially modifying 6-(2,4-Difluorophenyl)pyrimidin-4-amine to enhance its properties or explore new applications.
Compound Description: This compound demonstrated potent acaricidal activity against Tetranychus urticae, with its potency being comparable to the commercial acaricide cyenopyrafen [].
Relevance: Belonging to the pyrimidin-4-amine class, compound T4, similar to 6-(2,4-Difluorophenyl)pyrimidin-4-amine, showcases the diverse biological activities exhibited by this group of compounds []. This finding further supports the exploration of 6-(2,4-Difluorophenyl)pyrimidin-4-amine's potential in pest control applications.
Compound Description: This compound exhibited remarkable fungicidal activity against Puccinia sorghi, surpassing the efficacy of the commercial fungicide tebuconazole [].
Relevance: This finding, alongside 6-(2,4-Difluorophenyl)pyrimidin-4-amine, underscores the significant fungicidal potential within the pyrimidin-4-amine class of compounds []. The structural similarities between these compounds further strengthen the rationale for investigating the fungicidal applications of 6-(2,4-Difluorophenyl)pyrimidin-4-amine.
Compound Description: This compound was synthesized, characterized, and its crystal structure was determined. It exhibited good to moderate antibacterial activity against both Gram-positive and Gram-negative bacteria [].
Relevance: This compound, although possessing a dichloro substitution instead of difluoro on the phenyl ring, shares a significant structural resemblance with 6-(2,4-Difluorophenyl)pyrimidin-4-amine, particularly the 6-phenylpyrimidin-4-amine core []. This similarity suggests a potential for 6-(2,4-Difluorophenyl)pyrimidin-4-amine to exhibit antibacterial activity and encourages further investigation in this direction.
Compound Description: This compound demonstrated potent inhibitory activity against Mycobacterium tuberculosis bd oxidase, an attractive drug target for tuberculosis []. It exhibited activity against various Mycobacterium strains, particularly Mycobacterium tuberculosis clinical isolate N0145, even in the presence of Q203, a known cytochrome bcc : aa 3 (QcrB) inhibitor [].
Relevance: While belonging to a different subclass (thieno[3,2-d]pyrimidin-4-amines) compared to 6-(2,4-Difluorophenyl)pyrimidin-4-amine (a pyrido[2,3-d]pyrimidin-4-amine), compound 19 highlights the broad biological activity associated with the pyrimidin-4-amine scaffold []. This observation suggests that modifications to the core structure of 6-(2,4-Difluorophenyl)pyrimidin-4-amine, such as the introduction of a thieno group, could lead to compounds with potent antitubercular activity.
Compound Description: This piperidine derivative was synthesized and its molecular characteristics were studied using DFT techniques []. These studies revealed its optimized molecular geometry, reactive parameters, frontier molecular orbitals (HOMO-LUMO), and theoretical UV-visible spectrums []. Topological parameters obtained from the Quantum Theory of Atoms in Molecules (QTAIM) framework, along with Reduced Density Gradient (RDG) and Noncovalent Interactions (NCI), were used to describe its electrostatic, π-effects, van der Waals forces, and hydrophobic effects [].
Relevance: This compound shares the 2,4-difluorophenyl moiety with 6-(2,4-Difluorophenyl)pyrimidin-4-amine. Although the core structures differ, the shared moiety suggests that similar synthetic strategies and computational approaches used for the piperidine derivative could be applicable to 6-(2,4-Difluorophenyl)pyrimidin-4-amine []. This connection highlights the potential for leveraging existing knowledge and techniques for exploring the properties and potential applications of 6-(2,4-Difluorophenyl)pyrimidin-4-amine.
3-chloro-4-(2,4-difluorophenyl)-1-(3-aryl-1,8-naphthyridin-2-yl)azetidin-2-ones and 2-(2,4-difluorophenyl)-3-(3-aryl-1,8-naphthyridin-2-yl)thiazolidin-4-ones
Compound Description: These two novel series of compounds were synthesized and their structures confirmed through 1H-NMR, 13C-NMR, mass spectral, and elemental analysis []. These compounds exhibited promising antibacterial and antifungal activities, comparable to reference drugs [].
Relevance: Both series incorporate the 2,4-difluorophenyl moiety present in 6-(2,4-Difluorophenyl)pyrimidin-4-amine. Although they belong to different heterocyclic classes, their shared moiety and demonstrated biological activities suggest that 6-(2,4-Difluorophenyl)pyrimidin-4-amine might also exhibit potential as an antimicrobial agent []. This connection highlights the importance of exploring the structure-activity relationships and biological profiles of compounds containing the 2,4-difluorophenyl group.
Compound Description: This novel imidazole derivative acts as an orally effective inhibitor of inducible nitric-oxide synthase (iNOS) dimerization, exhibiting anti-inflammatory effects in animal models of chronic arthritis [].
Relevance: This compound shares the 2,4-difluorophenyl moiety with 6-(2,4-Difluorophenyl)pyrimidin-4-amine and highlights the biological activity associated with this structural feature []. Even though the core structures differ, the shared moiety suggests that exploring modifications and substitutions around the 2,4-difluorophenyl group in 6-(2,4-Difluorophenyl)pyrimidin-4-amine might lead to compounds with desirable pharmacological activities.
Compound Description: This compound belongs to the class of 4,6-disubstituted 1H-pyrazolo[3,4-d]pyrimidines, which are known for their various pharmacological activities []. This specific derivative was synthesized and characterized using various analytical techniques, including X-ray analysis [].
Relevance: Although lacking the 2,4-difluorophenyl group, this compound shares the core pyrimidin-4-amine structure with 6-(2,4-Difluorophenyl)pyrimidin-4-amine and represents a less explored derivative within its class []. This structural similarity, combined with its known pharmacological potential, emphasizes the need for further research on 6-(2,4-Difluorophenyl)pyrimidin-4-amine and its derivatives to uncover their potential biological activities.
Compound Description: This compound was synthesized and its crystal structure was determined using X-ray crystallography [].
Relevance: This compound shares the 2,4-difluorophenylpyrazolo[1,5-a]pyrimidin moiety with 6-(2,4-Difluorophenyl)pyrimidin-4-amine, indicating a close structural relationship []. Further exploration of this compound and its analogs could provide valuable information for understanding the structure-activity relationships and potential applications of compounds containing this specific moiety, including 6-(2,4-Difluorophenyl)pyrimidin-4-amine.
Compound Description: This series of compounds exhibits potent and selective inhibition against NF-κB inducing kinase (NIK), making them potential candidates for treating psoriasis [].
Relevance: While structurally distinct from 6-(2,4-Difluorophenyl)pyrimidin-4-amine, these derivatives highlight the therapeutic potential of pyrimidin-4-amine based scaffolds []. This finding encourages further exploration of the biological activities of 6-(2,4-Difluorophenyl)pyrimidin-4-amine and its potential as a scaffold for developing novel therapeutics.
Compound Description: This compound represents a new type of heterocyclic salt and was synthesized by reacting 2-(2,4-difluorophenyl)-3-(1,2,4-triazol-1-yl)-2-propen-1-ol with triphenylphosphine and carbon tetrachloride [].
Relevance: This compound directly incorporates the 2,4-difluorophenyl moiety found in 6-(2,4-Difluorophenyl)pyrimidin-4-amine. Its unique structure and classification as a new type of heterocyclic salt highlight the versatility of the 2,4-difluorophenyl group in constructing diverse chemical entities []. This information suggests the potential for designing and synthesizing novel compounds, including derivatives of 6-(2,4-Difluorophenyl)pyrimidin-4-amine, with unique properties and potential applications.
Compound Description: This compound was synthesized through the reaction of 4-amino-5-mercapto-3-chlorophenyl-1,2,4-triazole and 2-bromo-2′,4′-fluoroacetophenone. Its six-membered thiadiazine ring shows a distorted planar structure [].
Relevance: This compound, incorporating the 2,4-difluorophenyl group present in 6-(2,4-Difluorophenyl)pyrimidin-4-amine, highlights the potential for synthesizing similar compounds with a thiadiazine ring system []. The structural information about this compound, particularly the distorted thiadiazine ring, provides valuable insights for designing and developing novel compounds containing both the 2,4-difluorophenyl moiety and thiadiazine ring systems, potentially leading to new derivatives of 6-(2,4-Difluorophenyl)pyrimidin-4-amine.
Compound Description: The crystal structure of this compound has been studied, revealing its molecular geometry and intermolecular interactions within the crystal lattice [].
Relevance: While not containing a 2,4-difluorophenyl group, this compound shares the core structure of a 6-phenylpyrimidin-2-amine with 6-(2,4-Difluorophenyl)pyrimidin-4-amine []. This structural similarity offers insights into the potential crystal packing and intermolecular interactions that might be observed in 6-(2,4-Difluorophenyl)pyrimidin-4-amine and its derivatives.
Compound Description: The crystal structure of this compound has been determined, revealing a distorted six-membered thiadiazine ring with a half-chair conformation [].
Relevance: This compound shares the 2,4-difluorophenyl moiety with 6-(2,4-Difluorophenyl)pyrimidin-4-amine and provides structural insights into incorporating this group into a thiadiazine ring system []. This information can guide the design and synthesis of novel 6-(2,4-Difluorophenyl)pyrimidin-4-amine derivatives containing a thiadiazine ring, potentially leading to new compounds with interesting biological or material properties.
Compound Description: This compound was synthesized and structurally characterized. Notably, it exhibits moderate anticancer activity [].
Relevance: While this compound possesses chlorine atoms instead of fluorine in the phenyl substituent, its core structure shares similarities with 6-(2,4-Difluorophenyl)pyrimidin-4-amine. Both belong to the pyrimidine class and possess aryl substituents at similar positions. This structural resemblance, along with its anticancer activity, suggests potential for exploring the biological activities of 6-(2,4-Difluorophenyl)pyrimidin-4-amine, particularly in the context of anticancer properties [].
Compound Description: This compound is a potent and highly selective inhibitor of phosphodiesterase (PDE) 10A []. It exhibits efficacy in preclinical models of psychosis, including the rat conditioned avoidance response (CAR) test [].
Relevance: While structurally distinct from 6-(2,4-Difluorophenyl)pyrimidin-4-amine, this compound highlights the potential of targeting PDE10A for treating psychosis []. Given that both compounds share a pyrimidine core and the research emphasizes exploring the chemical space around this scaffold, it suggests investigating the potential of 6-(2,4-Difluorophenyl)pyrimidin-4-amine and its derivatives for interacting with PDE10A or other therapeutic targets.
Compound Description: This series of fifteen thiazol-2-amine derivatives incorporates the 2,4-difluorophenyl and 1H-1,2,4-triazole moieties []. Their structures were confirmed by 1H NMR and elemental analysis. These compounds exhibit antifungal and plant-growth-regulatory activities [].
Relevance: This series of compounds directly includes the 2,4-difluorophenyl moiety present in 6-(2,4-Difluorophenyl)pyrimidin-4-amine, indicating a structural connection. While their core structures differ (thiazole vs. pyrimidine), their shared moiety and demonstrated biological activities, particularly antifungal activity, suggest a potential overlap in their modes of action or target pathways []. This connection encourages further investigation into the biological profile of 6-(2,4-Difluorophenyl)pyrimidin-4-amine, exploring its potential antifungal and plant-growth regulatory properties.
Hydrazinecarbothioamide and 1,2,4-Triazole derivatives containing Diarylsulfone and 2,4-Difluorophenyl Moieties
Compound Description: These compounds were synthesized and evaluated for their antioxidant activities. The hydrazinecarbothioamides showed excellent antioxidant activity, while the 1,2,4-triazole-3-thiones exhibited good antioxidant activity using the DPPH method [].
Relevance: These compounds incorporate the 2,4-difluorophenyl moiety, highlighting its presence in molecules with antioxidant properties []. Although these compounds have different core structures compared to 6-(2,4-Difluorophenyl)pyrimidin-4-amine, the shared moiety suggests that incorporating or modifying substituents around the 2,4-difluorophenyl group in 6-(2,4-Difluorophenyl)pyrimidin-4-amine might lead to derivatives with enhanced antioxidant activities. This finding presents an exciting avenue for further exploration and development of novel antioxidants based on the 6-(2,4-Difluorophenyl)pyrimidin-4-amine scaffold.
6-(1H-pyrazol-1-yl) pyrimidin-4-amine Derivatives
Compound Description: These compounds are a series of substituted 6-(1H-pyrazol-1-yl)pyrimidin-4-amine derivatives. They are described as potential therapeutic agents for treating cardiovascular and renal diseases, either as monotherapy or in combination with other active ingredients [].
Relevance: While not directly containing a 2,4-difluorophenyl group, these compounds share the core pyrimidin-4-amine structure with 6-(2,4-Difluorophenyl)pyrimidin-4-amine. This structural similarity suggests that introducing a 2,4-difluorophenyl substituent to this series, similar to the target compound, might lead to new derivatives with potentially improved or modified pharmacological profiles, particularly for cardiovascular and renal diseases [].
Compound Description: Two enantiomeric 2-trifluoromethyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine derivatives were synthesized and their structures were determined by single-crystal X-ray diffraction []. The R-enantiomer showed higher antitumor activity against MCF-7 than gefitinib.
Relevance: While structurally distinct, these compounds highlight the antitumor potential of modified pyrimidin-4-amine scaffolds, which encourages exploring the biological activities of 6-(2,4-Difluorophenyl)pyrimidin-4-amine and its potential for developing anticancer agents [].
Compound Description: This chromeno[4,3-d]pyrazolo[3,4-b]pyridinone derivative containing a thieno[2,3-d]pyrimidine moiety was efficiently synthesized in a one-pot reaction using FeCl3-SiO2 as a catalyst [].
Relevance: While not directly containing a 2,4-difluorophenyl group, this compound highlights the synthesis and potential applications of complex heterocyclic compounds containing a pyrimidine core, similar to 6-(2,4-Difluorophenyl)pyrimidin-4-amine []. This finding emphasizes the possibilities of incorporating the 6-(2,4-difluorophenyl)pyrimidin-4-amine scaffold into more complex structures with potentially diverse biological or pharmacological activities.
Compound Description: JNJ-46356479 is a highly selective and orally bioavailable metabotropic glutamate 2 receptor positive allosteric modulator (mGlu2 PAM) [].
Relevance: This compound shares the 2,4-difluorophenyl moiety with 6-(2,4-Difluorophenyl)pyrimidin-4-amine, emphasizing the presence of this group in molecules with central nervous system activity []. Although their core structures are different, the shared moiety suggests that incorporating a 2,4-difluorophenyl group into different scaffolds could be a viable strategy for developing compounds targeting the central nervous system. This finding encourages exploring the potential of 6-(2,4-Difluorophenyl)pyrimidin-4-amine and its derivatives for neurological or psychiatric applications.
Compound Description: This compound was synthesized and characterized by spectral methods and single-crystal X-ray diffraction. Additionally, density functional theory (DFT) calculations were employed to optimize its crystal structure [].
Relevance: This compound, like 6-(2,4-Difluorophenyl)pyrimidin-4-amine, contains a pyrido[2,3-d]pyrimidin core, emphasizing the importance of this scaffold in medicinal chemistry. This structural similarity, even with different substituents, suggests that exploring variations in substituents on the pyrido[2,3-d]pyrimidin core could lead to compounds with diverse biological activities [].
Compound Description: This series of compounds was designed and developed as potent adenosine A2A receptor antagonists, demonstrating potential as therapeutic agents for treating Parkinson's disease. These compounds showed exceptional receptor binding affinity, ligand efficiency, and demonstrated efficacy in a haloperidol-induced catalepsy model [].
Relevance: While not containing the 2,4-difluorophenyl moiety, these compounds highlight the potential of pyrimidin-4-amine based scaffolds, particularly those with a 2-(1H-pyrazol-1-yl) substituent, for developing A2A receptor antagonists for Parkinson's disease []. This finding encourages exploration of the 6-(2,4-Difluorophenyl)pyrimidin-4-amine scaffold and its potential for developing novel therapeutics for neurological disorders, including exploring its interactions with the adenosine A2A receptor.
Compound Description: This series of compounds, specifically the derivative 2-[(4-cyclohexyl-5-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(3,5-difluorophenyl)acetamide (4w), exhibited potent inhibitory activity against Zika virus (ZIKV) []. This compound targets the ZIKV NS5 RNA-dependent RNA polymerase (RdRp), effectively inhibiting viral replication both in vitro and in cell-based assays [].
Relevance: While lacking the 2,4-difluorophenyl moiety directly attached to the pyrimidine ring, these compounds, particularly 4w, showcase the antiviral potential of pyrimidine-based scaffolds []. This observation, coupled with the fact that 4w contains a 3,5-difluorophenyl group linked through a thioacetamide linker, suggests potential for exploring the antiviral activity of 6-(2,4-Difluorophenyl)pyrimidin-4-amine. Modifying the target compound with various linkers and substituents, inspired by the structure of 4w, could lead to derivatives with potent antiviral properties against ZIKV or other viruses.
5-Fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine
Compound Description: This compound serves as a key intermediate in synthesizing a new class of potent deoxycytidine kinase (dCK) inhibitors []. Its synthesis was optimized for practical applications, showcasing its importance in medicinal chemistry.
Relevance: Sharing the core pyrimidin-4-amine structure with 6-(2,4-Difluorophenyl)pyrimidin-4-amine, this compound highlights the value of this scaffold in drug development, particularly for targeting enzymes like dCK []. This information encourages the exploration of 6-(2,4-Difluorophenyl)pyrimidin-4-amine and its derivatives as potential inhibitors of dCK or other therapeutically relevant enzymes.
Compound Description: This compound, a radiolabeled analog of the corticotropin-releasing hormone type 1 receptor (CRHR1) antagonist antalarmin, was synthesized for use in positron emission tomography and pharmacological studies [].
Relevance: Though structurally distinct from 6-(2,4-Difluorophenyl)pyrimidin-4-amine, the use of [3H]LWH-154 highlights the application of radiolabeling techniques in studying receptor interactions []. This information suggests the potential for developing radiolabeled versions of 6-(2,4-Difluorophenyl)pyrimidin-4-amine to study its biodistribution, pharmacokinetics, and potential interactions with biological targets.
Compound Description: Two novel derivatives of this compound were synthesized and structurally characterized using single-crystal X-ray diffraction []. Notably, one of the derivatives, N-(3-silatranylpropyl)-2-trifluoromethyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-amine, exhibited more potent antitumor activity against BCG-823 than 5-fluorouracil (5-FU) [].
Relevance: Although differing in the core structure, these compounds emphasize the anticancer potential of modified pyrimidine scaffolds []. This finding, along with the presence of a trifluoromethyl group in both the synthesized derivatives and 6-(2,4-Difluorophenyl)pyrimidin-4-amine, suggests potential for exploring the biological activities of the target compound and its derivatives as potential anticancer agents.
1-(4-fluorophenyl)- and 1-(2,4-difluorophenyl)-6-substituted-4-pyridone-3-carboxylic acids
Compound Description: These series of compounds were synthesized and evaluated for their antibacterial activity and urinary recovery in mice []. Substituents at the 6-position significantly influenced both activities. While some compounds demonstrated good in vitro activity and urinary recovery, none surpassed the potency of 1-(4-hydroxyphenyl)-6-(2-thianaphthenyl)-4-pyridone-3-carboxylic acid [].
Relevance: The 1-(2,4-difluorophenyl)-6-substituted-4-pyridone-3-carboxylic acids in this study directly incorporate the 2,4-difluorophenyl moiety present in 6-(2,4-Difluorophenyl)pyrimidin-4-amine, highlighting a structural connection. Despite having a different core structure (pyridone vs. pyrimidine), the presence of the 2,4-difluorophenyl group and the focus on the impact of 6-position substituents provide valuable insights for developing new 6-(2,4-Difluorophenyl)pyrimidin-4-amine derivatives with potentially improved antibacterial activity or other desirable pharmacological properties [].
Compound Description: This series of fluorine-containing thieno[2,3-d]pyrimidin-4(3H)-ones was synthesized and evaluated for bactericidal activity. Some of these compounds showed strong inhibition against crop biomass, with one derivative exhibiting 90% inhibition activity against cotton fusarium wilt [].
Relevance: Although structurally distinct, this series emphasizes the potential of pyrimidin-4-one scaffolds, particularly those with fluorine substituents and triazole moieties, for developing potent bactericidal agents []. This finding suggests exploring the biological activity of 6-(2,4-Difluorophenyl)pyrimidin-4-amine and its derivatives against bacterial targets, potentially leading to new antibacterial agents.
Compound Description: This quinolonecarboxylic acid derivative displays potent antibacterial activity. Its enantiomers were synthesized and the S-(+) enantiomer (1a) exhibited greater potency against both aerobic and anaerobic bacteria compared to the R-(-) enantiomer (1b) []. Moreover, 1a demonstrated superior in vivo activity in a Pseudomonas aeruginosa mouse protection model compared to the racemic mixture [].
Relevance: Although possessing a different core structure (naphthyridine vs. pyrimidine), compound 1 shares the 2,4-difluorophenyl moiety with 6-(2,4-Difluorophenyl)pyrimidin-4-amine, highlighting the presence of this group in molecules with antibacterial properties []. This finding suggests that exploring modifications and substitutions around the 2,4-difluorophenyl group in 6-(2,4-Difluorophenyl)pyrimidin-4-amine might lead to derivatives with enhanced antibacterial activity. Moreover, the observed enantioselectivity in compound 1 encourages investigating the potential for chiral resolution and the impact of stereochemistry on the biological activity of 6-(2,4-Difluorophenyl)pyrimidin-4-amine derivatives.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.